![molecular formula C25H18ClN3O3 B2779469 4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethoxyphenyl)isoquinolin-1(2H)-one CAS No. 1326859-46-4](/img/structure/B2779469.png)
4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethoxyphenyl)isoquinolin-1(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthesis and Antibacterial/Antifungal Activities
Synthesis and Characterization for Antimicrobial Activities : Novel compounds synthesized from reactions involving similar structural motifs have been evaluated for antibacterial and antifungal activities. Studies on quinazolines and triazole derivatives, for instance, have highlighted their potential as antimicrobial agents against common pathogens such as Escherichia coli, Staphylococcus aureus, and Candida albicans (Desai et al., 2007); (Bektaş et al., 2010).
Quinoline-oxadiazole Derivatives for Antimicrobial Screening : Quinoline nucleus containing 1,3,4-oxadiazole and azetidinone derivatives have been synthesized and evaluated for their antimicrobial potential. These studies provide insights into the design of new compounds with potential antibacterial and antifungal properties (Desai & Dodiya, 2014); (Dodiya, Shihory, & Desai, 2012).
Physicochemical Properties and Stability
- Thermo-Physical Characterization : Research on 1,3,4-oxadiazole derivatives in various solvents has elucidated their density, viscosity, and ultrasonic sound velocity, aiding in understanding their solvation and interaction mechanisms in different media. This contributes to the development of compounds with optimized physicochemical properties (Godhani et al., 2013).
Electroluminescence and Optical Properties
- Electroluminescence Behavior of π-Conjugated Derivatives : Investigations into the photophysical, electrochemical, and thermal properties of isoquinoline π-conjugated imidazole derivatives reveal potential applications in organic light-emitting diodes (OLEDs). The study of amorphous and crystalline nature, along with computational calculations, advances the understanding of their structural and optical properties, indicating their utility in electronic and photonic devices (Nagarajan et al., 2014).
Catalytic and Synthetic Applications
- Catalytic Activity in Organic Syntheses : The compound and its related derivatives have been explored for catalytic roles in organic syntheses, such as the reduction of aldehydes and the amination of isoquinolines. These studies showcase the versatility and efficiency of such compounds in facilitating various chemical transformations, contributing to the development of new synthetic methodologies (Bernando et al., 2015).
Propriétés
IUPAC Name |
4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethoxyphenyl)isoquinolin-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18ClN3O3/c1-2-31-19-13-11-18(12-14-19)29-15-22(20-5-3-4-6-21(20)25(29)30)24-27-23(28-32-24)16-7-9-17(26)10-8-16/h3-15H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIMILMRWQFSQHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C=C(C3=CC=CC=C3C2=O)C4=NC(=NO4)C5=CC=C(C=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethoxyphenyl)isoquinolin-1(2H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

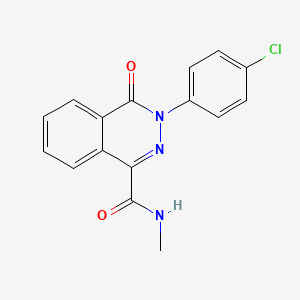

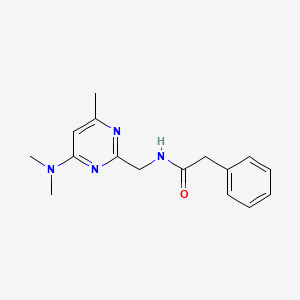
![1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)piperidine-4-carboxamide](/img/structure/B2779390.png)
![4-((6-fluorobenzo[d]thiazol-2-yl)oxy)-N-isopropylpiperidine-1-carboxamide](/img/structure/B2779391.png)
![5-Fluoro-1H-spiro[indole-3,4'-oxane]-2-one](/img/structure/B2779393.png)
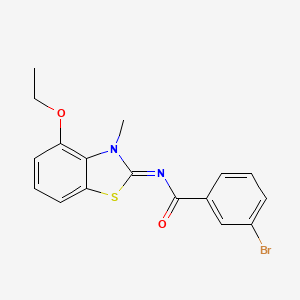
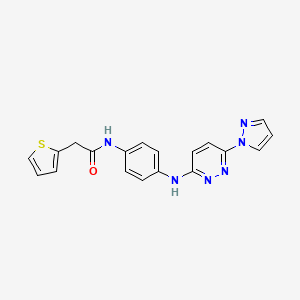

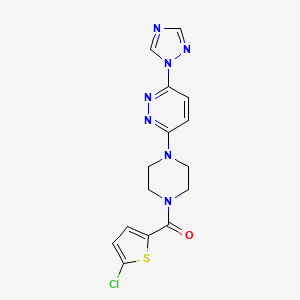
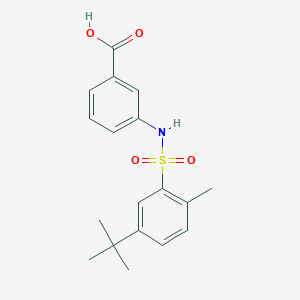

![N1-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide](/img/structure/B2779403.png)
![N-(2,5-difluorophenyl)-2-((3-oxo-2-propyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)butanamide](/img/structure/B2779405.png)